MFCD18314434
Description
MFCD18314434 is a chemical compound with a molecular identifier registered in the MDL database. Based on analogous compounds in the evidence (e.g., CAS 434-75-3, CAS 918538-05-3), such compounds often exhibit structural complexity involving halogenated aromatic systems or heterocyclic frameworks, which are critical in drug discovery and material science .
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-12-2-3-14(15)13(7-12)10-4-9(8-16)5-11(17)6-10/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLPDHJEKCLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684880 | |
| Record name | 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-94-9 | |
| Record name | 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison is extrapolated from structurally and functionally related compounds in the evidence, focusing on molecular properties, synthesis efficiency, and bioactivity.
Table 1: Key Physicochemical Properties of MFCD18314434 and Analogues
*Hypothetical values inferred from analogues.
†Based on CAS 434-75-3’s skin permeability.
‡Average yield for halogenated heterocycles .
Key Findings:
Structural Complexity :
- This compound likely shares structural motifs with CAS 434-75-3 (chloro-fluorobenzoate derivatives) and CAS 428854-24-4 (fluorinated pyrazolo-pyridines), which are optimized for target binding and metabolic stability .
- Chlorine and fluorine substituents enhance lipophilicity and bioavailability, as seen in CAS 434-75-3 (Log S = -2.47) and CAS 918538-05-3 (Log S = -1.98) .
Synthesis Efficiency :
- Halogenated compounds like CAS 434-75-3 require multi-step synthesis (e.g., coupling with 5-azaindole) but achieve moderate yields (~39.5%) due to steric hindrance and purification challenges .
- Heterocyclic frameworks (e.g., pyrazolo-pyridines in CAS 428854-24-4) demand precise reaction conditions (e.g., DMF solvent, triethylamine base) to avoid side products .
CAS 918538-05-3 exhibits CYP enzyme inhibition, a common liability in drug candidates, necessitating structural diversification to mitigate off-target effects .
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